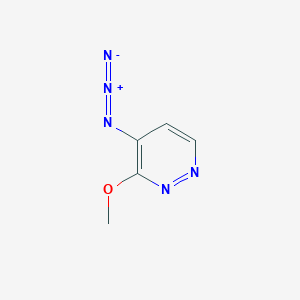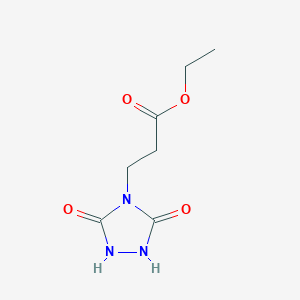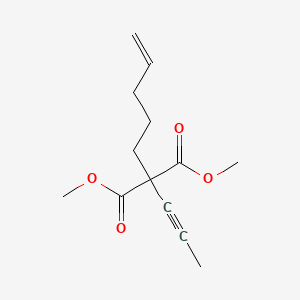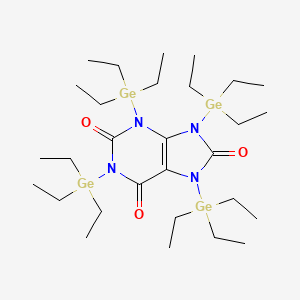![molecular formula C15H16N4S B14292670 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide CAS No. 115974-68-0](/img/structure/B14292670.png)
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide is a hydrazone derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which allows it to form complexes with various metal ions, leading to significant biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide typically involves the condensation reaction between 2-aminophenyl ketones and phenylhydrazine-1-carbothioamide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization using solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazones and thiadiazoles.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Exhibits anti-inflammatory, anti-bacterial, and anti-cancer properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and cancer.
Industry: Used in the synthesis of various organic compounds and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide involves its interaction with metal ions to form stable complexes. These complexes exhibit biological activity by interacting with cellular targets, such as enzymes and receptors, leading to anti-inflammatory and anti-cancer effects. The compound’s hydrazone moiety plays a crucial role in its biological activity by facilitating the formation of reactive intermediates that interact with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-(2-Aminophenyl)ethylidene]hydrazinecarboxamide
- 2-[1-(3-Aminophenyl)ethylidene]hydrazinecarboxamide
- N’-[1-(2-Aminophenyl)ethylidene]benzohydrazide
Uniqueness
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide is unique due to its ability to form stable complexes with a wide range of metal ions, leading to diverse biological activities. Its hydrazone moiety allows for various chemical modifications, enhancing its versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
115974-68-0 |
|---|---|
Molekularformel |
C15H16N4S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-[1-(2-aminophenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H16N4S/c1-11(13-9-5-6-10-14(13)16)18-19-15(20)17-12-7-3-2-4-8-12/h2-10H,16H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
QVRJWRNOQZSFGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)





![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)



![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)

